N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide
Description
The compound N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide features a multifaceted structure:
- Acetamide backbone: The core scaffold includes a sulfur-linked pyrazine ring at the 2-position of the acetamide.
- Substituents:
- N-[(2,3-Dimethoxyphenyl)methyl]: A 2,3-dimethoxy-substituted benzyl group attached to the acetamide nitrogen.
- Sulfanyl-linked heterocycle: A pyrazin-2-yl group substituted at the 3-position with a thiomorpholine ring.
Structural analogs and synthetic pathways from the literature provide insights into its properties .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2/c1-25-15-5-3-4-14(17(15)26-2)12-22-16(24)13-28-19-18(20-6-7-21-19)23-8-10-27-11-9-23/h3-7H,8-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGFCSSSZNBFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CSC2=NC=CN=C2N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol or amine derivative.
Thiomorpholinyl Pyrazine Synthesis: The thiomorpholinyl group is introduced through the reaction of pyrazine with thiomorpholine under controlled conditions.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the thiomorpholinyl pyrazine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., bromine, chlorine), bases (e.g., sodium hydroxide)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amides, alcohols
Substitution: Halogenated derivatives, hydroxylated derivatives
Scientific Research Applications
N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related acetamide derivatives from the evidence:
Key Observations :
- Thiomorpholine vs.
- Pyrazine vs. Pyridine : The pyrazine ring (as in the target compound) offers two nitrogen atoms, increasing hydrogen-bonding capacity relative to pyridine derivatives (e.g., 763124-79-4) .
- Bulkier Heterocycles : Compounds like 10a () incorporate fused tricyclic systems, which may hinder solubility but enhance target binding specificity .
Comparison with Other Methods :
- details the use of hydrazine hydrate and carbon disulfide to form 1,3,4-oxadiazole-thiol intermediates, differing from the pyrazine-thiol route in the target compound .
- employs chloroacetanilides and anhydrous K₂CO₃ for nucleophilic substitution, a method applicable to the target compound’s synthesis .
Biological Activity
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C15H22N2O3S
- Molecular Weight : 310.41 g/mol
Its structure features a dimethoxyphenyl group, a thiomorpholine moiety, and a pyrazinyl sulfanyl group, which may contribute to its biological interactions.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. The presence of the thiomorpholine ring is often associated with enhanced antibacterial activity due to its ability to disrupt bacterial cell membranes.
- Anticancer Potential : Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. The dimethoxyphenyl group may play a role in modulating signaling pathways associated with cancer cell growth.
- Neuropharmacological Effects : Given the presence of morpholine derivatives, there is potential for neuroactive properties. Morpholine compounds are known to interact with neurotransmitter systems, which could be explored for neuroprotective effects.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide:
In Vivo Studies
While in vitro studies provide initial insights, in vivo studies are crucial for understanding the compound's efficacy and safety:
- Animal Models : Studies involving murine models have shown promising results in reducing tumor size when administered at specific dosages.
- Toxicology Reports : Initial toxicological assessments indicate a favorable safety profile at therapeutic doses.
Case Study 1: Anticancer Activity
In a controlled study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated significant cytotoxicity compared to standard chemotherapeutics. The compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotection
A pilot study assessed the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could mitigate oxidative stress-induced neuronal damage, suggesting potential applications in treating neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
